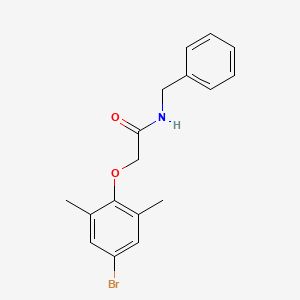

![molecular formula C15H29N3O4S B5554291 N-{(3R*,4S*)-4-异丙基-1-[(4-甲氧基-1-哌啶基)磺酰基]-3-吡咯烷基}乙酰胺](/img/structure/B5554291.png)

N-{(3R*,4S*)-4-异丙基-1-[(4-甲氧基-1-哌啶基)磺酰基]-3-吡咯烷基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound of interest belongs to a class of molecules that typically exhibit significant biological activity, often explored for pharmaceutical applications. Research in this area focuses on synthesizing novel compounds and investigating their potential as therapeutic agents by studying their molecular structure, synthesis pathways, and physicochemical properties.

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical reactions, often employing strategies like the replacement of functional groups to enhance biological activity and reduce toxicity. For instance, Wang et al. (2015) explored modifying a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety, aiming to retain antiproliferative activity while reducing toxicity (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure significantly impacts the biological activity and pharmacokinetic properties of chemical compounds. Studies often use techniques like X-ray diffraction and NMR spectroscopy for structural elucidation. For example, Yang et al. (2008) detailed the molecular structure of a related compound, providing insights into its stereochemistry and conformational preferences (Yang et al., 2008).

Chemical Reactions and Properties

Chemical reactions, including the synthesis pathways of such compounds, often involve steps like cyclization, substitution, and amidification, which are crucial for introducing or modifying functional groups to achieve desired properties. The study by Galeazzi et al. (1996) on the cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) exemplifies the synthetic routes to achieve specific molecular frameworks (Galeazzi et al., 1996).

科学研究应用

合成与分子对接

该化合物参与了新型 3,4,5-三取代-1,2,4-三唑类似物的合成,展示了对牛碳酸酐酶 (bCA-II)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶的抑制潜力。这些发现凸显了其在开发具有显着生物活性的抑制剂中的作用。分子对接研究进一步阐明了化合物的结合方式,提出了一种药物设计的结构化方法 (Virk 等人,2018)。

化学性质与结构

对该化合物化学性质和结构的研究揭示了其参与复杂分子创建。一项研究详细介绍了相关化合物的合成,强调了构象方面并提供了对这类分子的结构动力学的见解 (李敏杨等人,2008)。这项研究对于理解该化合物的反应性和进一步化学修饰的潜力至关重要。

药用应用

该化合物的结构基序已被探索其在药用应用中的潜力。例如,它已被修饰为开发具有降低毒性的强效 PI3K 抑制剂,展示了其在药物化学中的多功能性。这些修饰旨在增强抗癌作用,同时最大程度地减少不良反应,表明该化合物在合成更安全、更有效的治疗剂中的作用 (王晓萌等人,2015)。

生化研究

在生化研究中,该化合物已被用于合成具有抗菌潜力的衍生物,展示了对各种细菌菌株的中等抑制活性。这表明了其在开发新型抗菌剂和抗击耐药细菌感染方面的用途 (Kashif Iqbal 等人,2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4S/c1-11(2)14-9-18(10-15(14)16-12(3)19)23(20,21)17-7-5-13(22-4)6-8-17/h11,13-15H,5-10H2,1-4H3,(H,16,19)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPVVQBZSNRCQF-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R,4S)-1-(4-methoxypiperidin-1-yl)sulfonyl-4-propan-2-ylpyrrolidin-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)